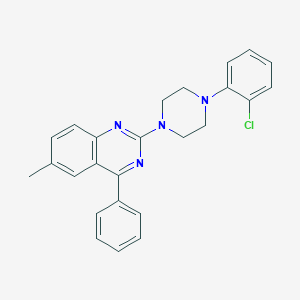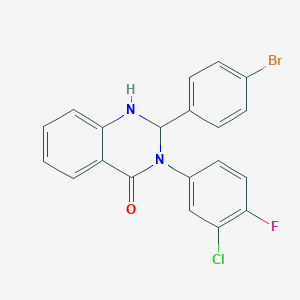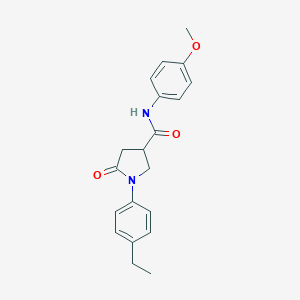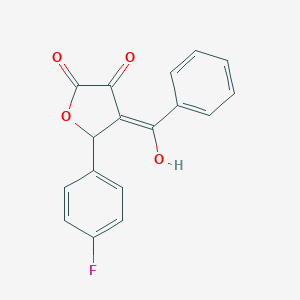![molecular formula C15H10ClFN2OS B406252 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B406252.png)
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of chloro and fluoro substituents on the benzylsulfanyl group enhances the compound’s reactivity and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole typically involves a multi-step reaction starting from 2-chloro-6-fluorobenzaldehyde. The key steps include:
Formation of Hydrazide: The reaction of 2-chloro-6-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazide.
Cyclization: The hydrazide is then cyclized with carbon disulfide and potassium hydroxide to form the 1,3,4-oxadiazole ring.
Substitution: The final step involves the substitution of the phenyl group at the 5-position of the oxadiazole ring using appropriate reagents and conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis with optimization of reaction conditions to improve yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out to convert the oxadiazole ring to other heterocyclic systems.
Substitution: The chloro and fluoro substituents can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticonvulsant agent.
Mecanismo De Acción
The mechanism of action of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound has been shown to inhibit enzymes such as cyclooxygenase-2 and voltage-gated sodium channels, which are involved in inflammatory and neurological pathways . The presence of the chloro and fluoro substituents enhances its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-fluorobenzaldehyde: A precursor in the synthesis of the target compound.
2-(3-Chloro-2-fluorophenyl)-5-aryl-1,3,4-oxadiazole: A similar compound with different substituents on the oxadiazole ring
Uniqueness
The uniqueness of 2-[(2-chloro-6-fluorobenzyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of chloro and fluoro substituents enhances its reactivity and biological activity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C15H10ClFN2OS |
|---|---|
Peso molecular |
320.8g/mol |
Nombre IUPAC |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C15H10ClFN2OS/c16-12-7-4-8-13(17)11(12)9-21-15-19-18-14(20-15)10-5-2-1-3-6-10/h1-8H,9H2 |
Clave InChI |
IYVMBCSBWVXJAI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(C=CC=C3Cl)F |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C(O2)SCC3=C(C=CC=C3Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![BUTYL 2-CHLORO-5-(5-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE](/img/structure/B406170.png)




![4-nitro-2-{5-phenyl-4-[3-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B406178.png)
![4-[4-(dimethylamino)benzylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406179.png)

![5-Bromo-1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione](/img/structure/B406181.png)
![8-[(3-chloro-2-hydroxypropyl)sulfanyl]-3-methyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406184.png)



![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406192.png)
